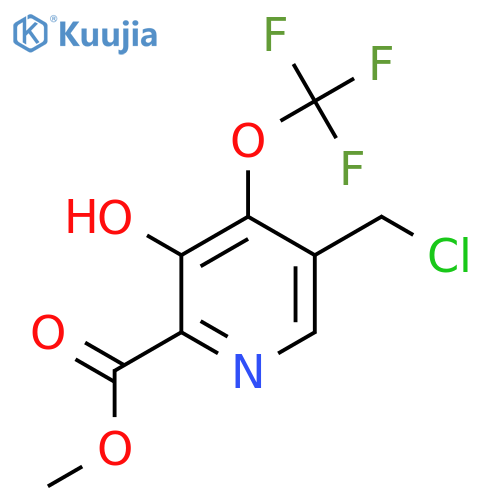Cas no 1804834-22-7 (Methyl 5-(chloromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate)

1804834-22-7 structure
商品名:Methyl 5-(chloromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate
CAS番号:1804834-22-7
MF:C9H7ClF3NO4
メガワット:285.604392290115
CID:4834358
Methyl 5-(chloromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-(chloromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate
-
- インチ: 1S/C9H7ClF3NO4/c1-17-8(16)5-6(15)7(18-9(11,12)13)4(2-10)3-14-5/h3,15H,2H2,1H3
- InChIKey: COVYMGZUTDUEQN-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN=C(C(=O)OC)C(=C1OC(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 2.8
Methyl 5-(chloromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092891-1g |
Methyl 5-(chloromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate |
1804834-22-7 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 5-(chloromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
1804834-22-7 (Methyl 5-(chloromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate) 関連製品
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 61549-49-3(9-Decenenitrile)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
